1,2,2-Trimethylcyclopropan-1-amine hydrochloride
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Overview
Description
1,2,2-Trimethylcyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClN and a molecular weight of 135.64 g/mol . It is a cyclopropane derivative, characterized by the presence of three methyl groups and an amine group attached to the cyclopropane ring. This compound is typically found in a hydrochloride salt form, which enhances its stability and solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trimethylcyclopropan-1-amine hydrochloride involves several steps, starting with the formation of the cyclopropane ring. One common method involves the reaction of a suitable precursor, such as 2,2-dimethylpropane, with an amine source under specific conditions. The reaction is typically carried out in the presence of a catalyst, such as a transition metal complex, and under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The hydrochloride salt is typically formed by reacting the free amine with hydrochloric acid, followed by crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trimethylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1,2,2-Trimethylcyclopropan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1,2,2-Trimethylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropane ring and a single amine group.
1,1-Dimethylcyclopropan-1-amine: A related compound with two methyl groups and an amine group attached to the cyclopropane ring.
2,2-Dimethylcyclopropan-1-amine: Another analog with two methyl groups at different positions on the cyclopropane ring.
Uniqueness
1,2,2-Trimethylcyclopropan-1-amine hydrochloride is unique due to the presence of three methyl groups on the cyclopropane ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as increased stability or enhanced binding affinity to molecular targets .
Properties
IUPAC Name |
1,2,2-trimethylcyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5(2)4-6(5,3)7;/h4,7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNIOZOVIXSLNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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